molecular formula C11H11NO2 B2916459 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione CAS No. 1799728-41-8

9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione

Cat. No.: B2916459
CAS No.: 1799728-41-8
M. Wt: 189.214
InChI Key: VUBLMNGAJFMPNV-UHFFFAOYSA-N
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Description

9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are seven-membered heterocycles containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized one-pot synthesis techniques to ensure high yield and purity. These methods often employ multicomponent reactions and recyclization processes to streamline the production and minimize waste .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzazepines with various functional groups, which can further be utilized in the synthesis of more complex molecules .

Scientific Research Applications

9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the benzazepine scaffold .

Properties

IUPAC Name

9-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-2-4-8-9(13)5-6-10(14)12-11(7)8/h2-4H,5-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBLMNGAJFMPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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